13-Oxyingenol dodecanoat
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Overview
Description
13-Oxyingenol dodecanoate is a derivative of ingenol, a compound extracted from the traditional Chinese medicinal plant Euphorbia kansui. This compound has garnered attention due to its potent cytotoxic properties, particularly against chronic myeloid leukemia K562 cells . It has shown the ability to inhibit cell proliferation, induce G2/M phase arrest, and trigger apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxyingenol dodecanoate involves several steps, including a ring-closing olefin metathesis reaction and a Mislow–Evans-type [2,3]-sigmatropic rearrangement . These reactions are crucial for constructing the highly strained inside-outside framework of the compound and introducing the hydroxy group at C5 stereoselectively .
Industrial Production Methods
While specific industrial production methods for 13-Oxyingenol dodecanoate are not extensively documented, the compound is typically prepared through standard chemical transformations from extracts of Euphorbia kansui . This process involves the isolation of ingenol derivatives followed by chemical modifications to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
13-Oxyingenol dodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 13-Oxyingenol dodecanoate include olefin metathesis catalysts, sigmatropic rearrangement reagents, and various oxidizing and reducing agents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of 13-Oxyingenol dodecanoate include various derivatives with enhanced cytotoxic properties . These derivatives are often evaluated for their potential as anticancer agents and other therapeutic applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 13-Oxyingenol dodecanoate involves the induction of mitochondrial apoptosis and the caspase-dependent decrease of Akt protein levels in cancer cells . The compound disrupts the mitochondrial membrane potential, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis . Additionally, the activation of ERK by 13-Oxyingenol dodecanoate plays a protective role in its stimulation .
Comparison with Similar Compounds
Similar Compounds
Ingenol: The parent compound from which 13-Oxyingenol dodecanoate is derived.
Ingenol-3-angelate: Another ingenol derivative with potent anticancer properties.
Ingenol-5-hexanoate: A synthetic analog of ingenol with similar biological activities.
Uniqueness
13-Oxyingenol dodecanoate stands out due to its specific structural modifications, which enhance its cytotoxic properties and make it a valuable lead compound for drug development . Its ability to induce apoptosis through novel mechanisms further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C32H50O7 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
[(1S,4S,5R,6R,9R,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate |
InChI |
InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23-,25-,26+,27-,30+,31+,32-/m1/s1 |
InChI Key |
FEZDDYPHEHMXLF-TUYTYIEPSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C |
Origin of Product |
United States |
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